molecular formula C8H9N5S B1378478 5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1423031-18-8

5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1378478
CAS No.: 1423031-18-8
M. Wt: 207.26 g/mol
InChI Key: ZKQIEPOVILUSJE-UHFFFAOYSA-N
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Description

5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and thiol functional groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyridine-3-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The triazole ring can participate in π-π stacking interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-aminopyrazoles: Similar in structure but with a pyrazole ring instead of a triazole ring.

    4-methyl-1,2,4-triazole derivatives: Compounds with variations in the substituents on the triazole ring.

Uniqueness

5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups and ring structure, which confer specific reactivity and biological activity not observed in similar compounds. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

3-(5-aminopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,9H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIEPOVILUSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

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